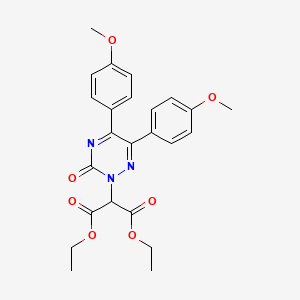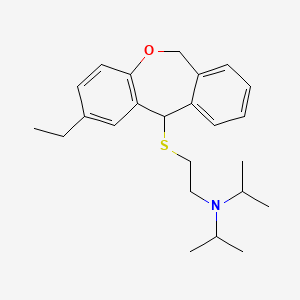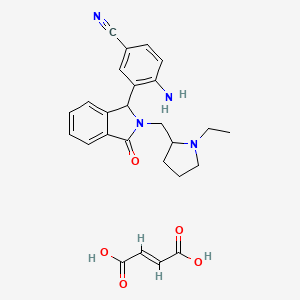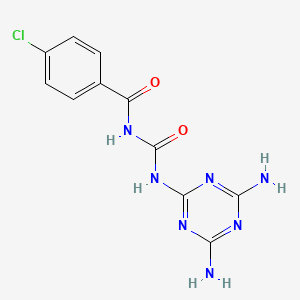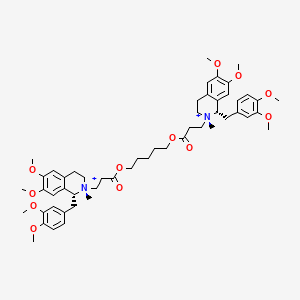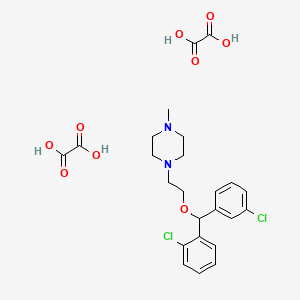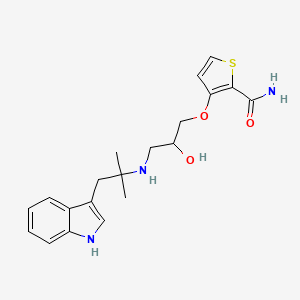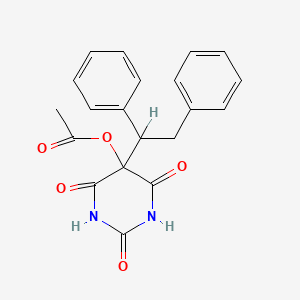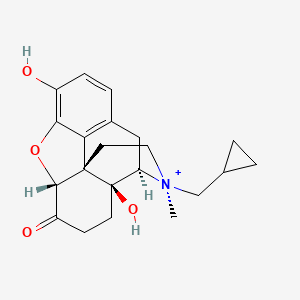
Methylnaltrexone, (17S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylnaltrexone, (17S)-, also known as methylnaltrexone bromide, is a quaternary ammonium compound derived from naltrexone. It is primarily used as a peripherally acting μ-opioid receptor antagonist. This compound is particularly effective in reversing the peripheral side effects of opioid drugs, such as constipation, without affecting the central analgesic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylnaltrexone is synthesized from naltrexone through a methylation process. The reaction involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of methylnaltrexone involves large-scale methylation of naltrexone using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Methylnaltrexone primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides like methyl iodide or bromide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of naltrexone yields methylnaltrexone, while oxidation can lead to the formation of various oxidized derivatives .
Aplicaciones Científicas De Investigación
Methylnaltrexone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on opioid receptors and its ability to reverse opioid-induced side effects.
Medicine: Approved for the treatment of opioid-induced constipation in patients with chronic non-cancer pain or advanced illness
Industry: Utilized in the development of new drugs targeting peripheral opioid receptors.
Mecanismo De Acción
Methylnaltrexone exerts its effects by selectively antagonizing peripheral μ-opioid receptors. Due to its quaternary ammonium structure, it cannot cross the blood-brain barrier, thus it does not interfere with the central analgesic effects of opioids. By blocking opioid receptors in the gastrointestinal tract, methylnaltrexone effectively reduces opioid-induced constipation without inducing withdrawal symptoms .
Comparación Con Compuestos Similares
Methylnaltrexone is unique among opioid receptor antagonists due to its inability to cross the blood-brain barrier. Similar compounds include:
Naloxone: A non-selective opioid antagonist that can cross the blood-brain barrier and is used to reverse opioid overdoses.
Naltrexone: Similar to naloxone but with a longer duration of action, used for opioid and alcohol dependence treatment.
Naloxegol: Another peripherally acting opioid antagonist used for opioid-induced constipation, but with different pharmacokinetic properties compared to methylnaltrexone
Methylnaltrexone stands out due to its specific peripheral action, making it highly effective for treating opioid-induced constipation without affecting central opioid effects .
Propiedades
Número CAS |
916045-22-2 |
|---|---|
Fórmula molecular |
C21H26NO4+ |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22+/m1/s1 |
Clave InChI |
JVLBPIPGETUEET-UGTAXJHQSA-O |
SMILES isomérico |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
SMILES canónico |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


